molecular formula C₁₈H₂₅NO₁₃ B1140366 4-Nitrophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside CAS No. 147103-31-9

4-Nitrophenyl 2-O-(a-D-glucopyranosyl)-a-D-glucopyranoside

Cat. No. B1140366
CAS RN: 147103-31-9
M. Wt: 463.39
InChI Key:
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Description

Synthesis Analysis 4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside has been synthesized through various methods. Jain, Matta, and colleagues (1992) described a stereoselective synthesis involving α-D-glucopyranosyl linked oligosaccharides containing a 4-nitrophenyl group, using methyl 2,3,4,6-tetra-O-(4-methoxybenzyl-1-thio-β-D-glucopyranoside as a key glycosyl donor (Jain & Matta, 1992). Rana, Barlow, and Matta (1983) achieved a facile synthesis of related compounds, demonstrating the versatility of glycosylation reactions (Rana, Barlow, & Matta, 1983).

Molecular Structure Analysis The molecular structure of related compounds has been investigated. Abboud, Toporek, and Horenstein (1997) determined the crystal structure of a similar compound, p-nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside, revealing details about stereochemistry and conformations (Abboud, Toporek, & Horenstein, 1997).

Chemical Reactions and Properties The synthesis of 4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside involves various chemical reactions, highlighting its reactivity and chemical properties. For instance, Briggs, Haines, and Taylor (1992) prepared 2-Chloromethyl-4-nitrophenyl α-D-glucopyranoside, a related compound, showing its effectiveness as an enzyme-activated irreversible inhibitor (Briggs, Haines, & Taylor, 1992).

Physical Properties Analysis The physical properties of such compounds can be inferred from their synthesis and structural analysis. The methods used for their synthesis, such as the use of phase-transfer catalysis, hint at their solubility and stability under various conditions.

Chemical Properties Analysis The chemical properties of 4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside and related compounds are characterized by their reactivity in glycosylation reactions and their interactions with enzymes, as shown in the studies by Jain, Matta, and colleagues (Jain & Matta, 1992).

Scientific Research Applications

α-Amylase Assay Development

Satomura et al. (1988) demonstrated the use of a benzyl derivative of p-nitrophenyl α-maltopentaoside, a compound structurally related to "4-Nitrophenyl 2-O-(α-D-glucopyranosyl)-α-D-glucopyranoside," for α-amylase assays. This compound is hydrolyzed by human salivary and pancreatic α-amylases, providing a basis for measuring α-amylase activity in human fluids. The modified substrate is resistant to hydrolysis by glucoamylase and α-glucosidase due to the benzyl group modification, making it a specific substrate for α-amylase assays in clinical settings (S. Satomura, Y. Sakata, K. Omichi, T. Ikenaka, 1988).

Substrate Synthesis for α-Amylase

Further, Satomura et al. (1988) also focused on synthesizing p-nitrophenyl 6(5)-O-benzyl-α-maltopentaoside, a specific substrate for α-amylase assays. Their research involved a detailed synthesis process that allowed for the creation of a substrate suitable for the assay of α-amylase, utilizing glucoamylase and α-D-glucosidase as coupling enzymes. This synthesis path highlights the compound's role in developing substrates for enzymatic activity measurement, providing a foundation for biochemical research and clinical diagnostics (S. Satomura, T. Iwata, Y. Sakata, K. Omichi, T. Ikenaka, 1988).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO13/c20-5-9-11(22)13(24)15(26)17(30-9)32-16-14(25)12(23)10(6-21)31-18(16)29-8-3-1-7(2-4-8)19(27)28/h1-4,9-18,20-26H,5-6H2/t9-,10-,11-,12-,13+,14+,15-,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWCYKZKLZNQQX-TXSAWVTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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